molecular formula C12H19NO5 B3325067 (S)-1-tert-Butyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate CAS No. 204767-14-6

(S)-1-tert-Butyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate

Cat. No. B3325067
CAS RN: 204767-14-6
M. Wt: 257.28 g/mol
InChI Key: VCCMUNXIQVLTJP-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-tert-Butyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate, also known as TBOA, is a compound that has been extensively studied in the field of neuroscience due to its ability to inhibit the glutamate transporter EAAT2. This transporter is responsible for removing excess glutamate from the synaptic cleft, and its dysfunction has been implicated in various neurological disorders such as Alzheimer's disease, epilepsy, and amyotrophic lateral sclerosis.

Mechanism of Action

(S)-1-tert-Butyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate binds to the active site of EAAT2 and prevents the transporter from removing excess glutamate from the synaptic cleft. This results in an accumulation of glutamate, which can lead to overstimulation of neurons and subsequent cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-1-tert-Butyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate are primarily related to its ability to inhibit EAAT2. This can lead to an increase in extracellular glutamate levels, which can cause excitotoxicity and neuronal damage. Additionally, (S)-1-tert-Butyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate has been shown to have anxiolytic effects in animal models, which may be related to its effects on glutamate signaling.

Advantages and Limitations for Lab Experiments

One advantage of using (S)-1-tert-Butyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate in lab experiments is that it is a highly specific inhibitor of EAAT2, which allows researchers to study the role of this transporter in various neurological disorders. However, one limitation is that (S)-1-tert-Butyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate can also inhibit other glutamate transporters at high concentrations, which can complicate data interpretation.

Future Directions

There are several potential future directions for research involving (S)-1-tert-Butyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate. One area of interest is the development of more selective EAAT2 inhibitors that do not inhibit other glutamate transporters. Additionally, (S)-1-tert-Butyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate could be used to study the role of glutamate transporters in other neurological disorders, such as traumatic brain injury and stroke. Finally, (S)-1-tert-Butyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate may have therapeutic potential as an anxiolytic or neuroprotective agent, although further research is needed to explore these possibilities.

Scientific Research Applications

(S)-1-tert-Butyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate has been used extensively in scientific research to study the role of glutamate transporters in various neurological disorders. One of the most significant findings is that the inhibition of EAAT2 by (S)-1-tert-Butyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate can lead to an increase in extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage.

properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-5-17-10(15)9-6-8(14)7-13(9)11(16)18-12(2,3)4/h9H,5-7H2,1-4H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCMUNXIQVLTJP-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=O)CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC(=O)CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-tert-Butyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate

Synthesis routes and methods

Procedure details

Ethyl ester of 1-t-butoxycarbonyl-L-hydroxy-proline (7.77 g) was dissolved in DMSO (30 ml), added dicyclohexylcarbodiimide (18.4 g) and 2.4 ml of pyridine and 1.2 ml of trifluoroacetic acid were added dropwise at room temperature while stirring. The mixture was stirred for two hours at that temperature, then ethyl acetate was added to the reaction mixture and insolubles were filtered off. The filtrate was washed with water, dried over Na2SO4 and distilled off the solvent used, under reduced pressure. The residue was passed through a column packed with 120 g of silica gel and eluted with benzene-ethyl acetate (98:2 v/v) and thus the objective compound was obtained (yield: 7.1 lg).
[Compound]
Name
Ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.77 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step Two
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-1-tert-Butyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate

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